methyl 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)butanoate
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Description
Methyl 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)butanoate is a useful research compound. Its molecular formula is C18H22N4O3S and its molecular weight is 374.46. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Characteristics
- Molecular Structure Insights : A study by Iijima and Irikawa (1996) examined a similar compound, highlighting its planar molecular skeleton and methoxycarbonyl groups, which are nearly perpendicular to the molecule, suggesting potential implications for the compound's reactivity and interactions (Iijima & Irikawa, 1996).
Synthesis and Characterization
- Novel Synthesis Approaches : Božić et al. (2017) synthesized a series of compounds including esters that share similarities with the compound , offering insights into novel synthetic pathways and characterizations (Božić et al., 2017).
- Stereochemical Relations : Hartung et al. (2003) discussed the geometry and stereochemical relations in compounds with a similar structure, which can be crucial for understanding the chemical behavior of the compound (Hartung et al., 2003).
Biological Activities and Applications
- Potential Anticancer Applications : A study by Sever et al. (2020) on triazolothiadiazines, which bear resemblance to the compound, suggests potential for targeted anticancer therapy, particularly for non-small cell lung and colorectal cancers (Sever et al., 2020).
- Photophysical Properties : Research by Kim et al. (2021) on methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate provides insight into the unique luminescence properties of such compounds, which could have applications in imaging and diagnostics (Kim et al., 2021).
Potential Applications in Organic Synthesis
- Synthesis of Natural Products : Pelter et al. (1994) explored the use of similar compounds in the synthesis of natural product derivatives, indicating potential utility in organic synthesis and pharmaceutical development (Pelter, Ward, & Sirit, 1994).
Properties
IUPAC Name |
methyl 2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-4-15(17(23)25-3)26-18-21-20-16(22(18)9-10-24-2)13-11-19-14-8-6-5-7-12(13)14/h5-8,11,15,19H,4,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEZSGNUAQXDSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)SC1=NN=C(N1CCOC)C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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